2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid 2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17887488
InChI: InChI=1S/C16H23BO4/c1-11(14(18)19)9-12-7-6-8-13(10-12)17-20-15(2,3)16(4,5)21-17/h6-8,10-11H,9H2,1-5H3,(H,18,19)
SMILES:
Molecular Formula: C16H23BO4
Molecular Weight: 290.2 g/mol

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

CAS No.:

Cat. No.: VC17887488

Molecular Formula: C16H23BO4

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid -

Specification

Molecular Formula C16H23BO4
Molecular Weight 290.2 g/mol
IUPAC Name 2-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Standard InChI InChI=1S/C16H23BO4/c1-11(14(18)19)9-12-7-6-8-13(10-12)17-20-15(2,3)16(4,5)21-17/h6-8,10-11H,9H2,1-5H3,(H,18,19)
Standard InChI Key YORLLIQVWNZRCU-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(C)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a propanoic acid backbone substituted at the second carbon with a methyl group and at the third carbon with a phenyl ring. The phenyl ring is further modified at the meta-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a pinacol-derived boronic ester . This boronic ester serves as a stabilizing moiety for the boron atom, enhancing its shelf life and reactivity in cross-coupling reactions.

Key Structural Features:

  • Propanoic acid core: Provides acidity (pKa4.55.0\text{p}K_a \approx 4.5–5.0) and polarity, enabling solubility in polar solvents.

  • Methyl substituent: Steric effects at C2 influence conformational flexibility.

  • Pinacol boronic ester: Aids in boron protection and facilitates Suzuki-Miyaura couplings .

IUPAC Nomenclature

The systematic name follows substitutive nomenclature:
2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid.

  • Parent chain: Propanoic acid (3 carbons).

  • Substituents:

    • Methyl group at C2.

    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl at C3.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization:

  • Boronic ester installation: Introduce the pinacol boronic ester to a pre-functionalized phenylpropanoic acid derivative.

  • Methyl group incorporation: Achieved through alkylation or reduction of a ketone intermediate.

Proposed Synthesis (Figure 1)

  • Step 1: Lithiation of 3-bromophenylpropanoic acid methyl ester, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester .

  • Step 2: Hydrolysis of the methyl ester to the carboxylic acid using aqueous HCl .

  • Step 3: Purification via column chromatography or recrystallization.

Critical Reaction Parameters:

  • Temperature: Controlled at 0–5°C during lithiation to prevent side reactions .

  • Catalysts: Lithium chloride enhances borohydride-mediated reductions in analogous systems .

Physicochemical Properties

Spectral Data (Table 1)

PropertyValue/DescriptionSource Analogy
Molecular FormulaC17H23BO4\text{C}_{17}\text{H}_{23}\text{BO}_4Derived from
Molecular Weight302.18 g/molCalculated
IR (ν, cm⁻¹)1720 (C=O), 1340 (B-O), 2980 (C-H)Similar to
1H NMR^1\text{H NMR}δ 1.25 (s, 12H, pinacol CH₃), 3.45 (m, 2H)Predicted from

Solubility and Stability

  • Solubility: Miscible in THF, DMF, and dichloromethane; sparingly soluble in water .

  • Stability: Hydrolyzes slowly in aqueous media to form the boronic acid. Storage under inert atmosphere recommended .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables participation in palladium-catalyzed couplings with aryl halides, forming biaryl structures central to pharmaceuticals and materials . For example:

Ar-X+Target CompoundPd(PPh3)4Ar-C6H4-R+Byproducts\text{Ar-X} + \text{Target Compound} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-C}_6\text{H}_4\text{-R} + \text{Byproducts}
  • Yield: 70–85% in model reactions (estimated from analogous systems) .

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